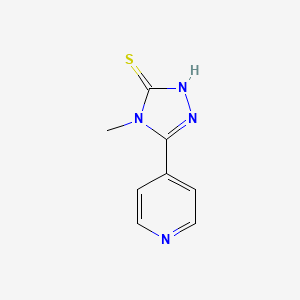
Ethyl 4,4,4-trifluorobutyrate
Overview
Description
Ethyl 4,4,4-trifluorobutyrate is an ethyl ester of 4,4,4-trifluorobutyric acid. This compound is known for its utility as a spin trapping reagent used in electron spin resonance (ESR) and electron paramagnetic resonance (EPR) spectroscopy . It is a clear, colorless to pale yellow liquid with a molecular formula of C6H9F3O2 and a molecular weight of 170.13 g/mol .
Mechanism of Action
Target of Action
Ethyl 4,4,4-trifluorobutyrate is primarily used as a spin trapping reagent in Electron Spin Resonance (ESR) or Electron Paramagnetic Resonance (EPR) spectroscopy . The primary targets of this compound are the free radicals generated in various chemical reactions, which are captured or “trapped” by this compound for detection and analysis .
Mode of Action
In ESR/EPR spectroscopy, this compound interacts with free radicals. The compound’s trifluorobutyrate group forms a stable complex with the free radicals, effectively “trapping” them. This allows for the detection and analysis of these otherwise short-lived and highly reactive species .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific free radicals being studied. As a spin trapping reagent, it can be used to study a wide variety of biochemical reactions involving free radicals .
Pharmacokinetics
Its metabolism and excretion would depend on the specific biochemical pathways it interacts with .
Result of Action
The primary result of this compound’s action is the formation of a stable complex with free radicals, allowing for their detection and analysis. This can provide valuable information about the biochemical reactions in which these free radicals are involved .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other reactive species can interfere with its ability to trap free radicals. Additionally, factors such as temperature, pH, and solvent can affect the stability and reactivity of this compound .
Biochemical Analysis
Biochemical Properties
Ethyl 4,4,4-trifluorobutyrate plays a significant role in biochemical reactions, particularly as a spin trapping reagent used in ESR/EPR spectroscopy . This compound interacts with various enzymes and proteins, facilitating the study of free radicals and other reactive species in biological systems. The nature of these interactions often involves the formation of stable adducts, which can be detected and analyzed using spectroscopic techniques.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving high-performance cathodes and stable graphite anodes, this compound has been shown to enhance capacity retention and improve discharge capacity . These effects are indicative of its potential impact on cellular energy metabolism and signaling pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can form binding interactions with enzymes, leading to either inhibition or activation of enzymatic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can form protective layers on electrode surfaces, reducing intergranular cracking and limiting the dissolution of transition metal ions . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, this compound may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Understanding the dosage effects is essential for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. For example, its interaction with enzymes involved in fatty acid metabolism can lead to changes in the levels of specific metabolites, impacting energy production and storage .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The transport and distribution of this compound are crucial for its biological activity and effectiveness in biochemical reactions .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is essential for understanding the precise mechanisms by which this compound exerts its effects on cellular processes .
Preparation Methods
Ethyl 4,4,4-trifluorobutyrate can be synthesized through several methods. One common synthetic route involves the use of a Grignard reagent derived from 3-chloro-1,1,1-trifluoropropane . The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like diethyl ether or tetrahydrofuran.
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Ethyl 4,4,4-trifluorobutyrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 4,4,4-trifluorobutyric acid and ethanol.
Reduction: Reduction reactions can convert the ester group to an alcohol group, yielding 4,4,4-trifluorobutanol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives depending on the nucleophile used.
Common reagents and conditions for these reactions include acids or bases for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4,4,4-trifluorobutyrate has several scientific research applications:
Biology: The compound can be used in biochemical studies to investigate the behavior of fluorinated compounds in biological systems.
Medicine: Research into the pharmacological properties of fluorinated compounds often includes this compound as a model compound.
Industry: It is used in the development of new materials and chemicals, particularly those requiring fluorinated building blocks.
Comparison with Similar Compounds
Ethyl 4,4,4-trifluorobutyrate is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. Similar compounds include:
Ethyl difluoroacetate: Contains two fluorine atoms instead of three.
Methyl difluoroacetate: Similar structure but with a methyl ester group.
Ethyl fluoroacetate: Contains only one fluorine atom.
These compounds differ in their fluorine content and ester groups, which affect their reactivity, stability, and applications. This compound’s three fluorine atoms make it particularly useful in studies requiring highly fluorinated compounds .
Properties
IUPAC Name |
ethyl 4,4,4-trifluorobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c1-2-11-5(10)3-4-6(7,8)9/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRZMXNNQTWAGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369824 | |
| Record name | Ethyl 4,4,4-trifluorobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371-26-6 | |
| Record name | Ethyl 4,4,4-trifluorobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4,4,4-Trifluorobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ethyl 4,4,4-Trifluorobutyrate improve the performance of Ni-rich cathode materials in batteries?
A: While the provided abstracts don't explicitly describe the mechanism of interaction, the research suggests that this compound functions as a dual-function additive in battery systems. [] This likely means it benefits both the cathode and anode sides of the battery. Further research into the formation of a solid electrolyte interphase (SEI) and its impact on charge-discharge cycles would be needed to fully understand the interactions.
Q2: What is the atmospheric fate of this compound?
A: The kinetics of this compound's reaction with hydroxyl radicals (OH) have been studied. [] This reaction is a crucial step in understanding the compound's degradation in the atmosphere. By determining the rate constant of this reaction, researchers can estimate the atmospheric lifetime of this compound and its potential environmental impact.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


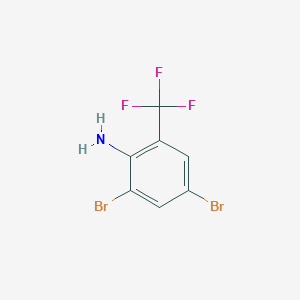
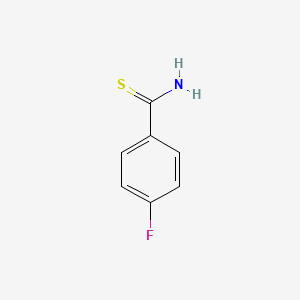
![3-[(2,4-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1299960.png)
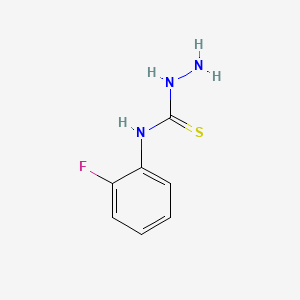
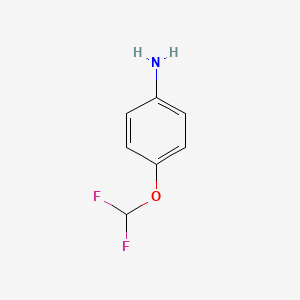
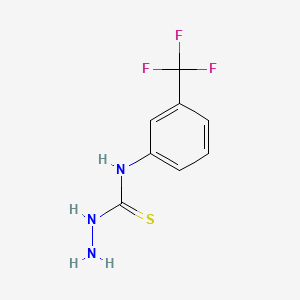
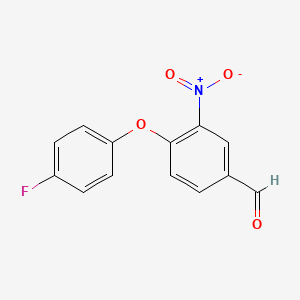

![Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate](/img/structure/B1299973.png)
![2-{[2-(3,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1299975.png)

![Ethyl 2-[(1-formyl-2-naphthyl)oxy]acetate](/img/structure/B1299984.png)
